molecular formula C8H4ClNO B1598579 2-Chlorobenzoyl cyanide CAS No. 35022-42-5

2-Chlorobenzoyl cyanide

Cat. No.: B1598579
CAS No.: 35022-42-5
M. Wt: 165.57 g/mol
InChI Key: YUCRNASRVPZKNQ-UHFFFAOYSA-N
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Description

2-Chlorobenzoyl cyanide: is an organic compound with the molecular formula C8H4ClNO . It is a derivative of benzoyl cyanide where a chlorine atom is substituted at the second position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzoyl cyanide can be synthesized through the reaction of 2-chlorobenzoyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylbenzene. The reaction is typically catalyzed by zinc iodide and tetrabutylammonium chloride, which help to avoid the formation of dimer impurities and improve the yield and purity of the product .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to be safe and efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzoyl cyanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chlorobenzoyl cyanide is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic compounds.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-chlorobenzoyl cyanide involves its reactivity with nucleophiles and electrophiles. The compound can act as a source of the cyanide group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

  • Benzoyl cyanide
  • 2-Chlorobenzyl cyanide
  • 2-Chlorobenzonitrile

Comparison: 2-Chlorobenzoyl cyanide is unique due to the presence of both a cyanide group and a chlorine atom on the benzene ring. This combination of functional groups makes it more reactive compared to benzoyl cyanide and 2-chlorobenzonitrile. The presence of the chlorine atom also influences the compound’s reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

2-chlorobenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCRNASRVPZKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393418
Record name 2-chlorobenzoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35022-42-5
Record name 2-chlorobenzoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

17.5 g (0.1 mol) 2-chlorobenzoyl chloride, 11.65 g (0.13 mol) copper (I) cyanide, and 8 mL of acetonitrile in 15 mL of toluene was refluxed for 3 hours, and then cooled to room temperature. Insoluble material was filtered and the residue was washed with toluene. The solvent in the resulting filtrate was evaporated under reduced pressure, and the residue was distilled to yield 12.3 g of 2-chlorophenyloxoacetonitrile (yield=75%).
Quantity
17.5 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
11.65 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Orthochlorobenzoyl chloride (17.5 g, 0.1 mol), cuprous cyanide (11.65 g, 0.13 mol), and acetonitrile (8 mL) were refluxed in toluene (15 mL) for 3 hours, and were cooled to room temperature. Then, insoluble substances were removed through filtration, and the residue was washed with toluene. Solvent in the resulting filtrate was evaporated under reduced pressure, and the residue was distilled to obtain orthochlorophenyloxoacetonitrile (12.3 g, 75% yield).
Quantity
17.5 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
11.65 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorobenzoyl cyanide
Reactant of Route 2
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2-Chlorobenzoyl cyanide
Reactant of Route 3
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2-Chlorobenzoyl cyanide
Reactant of Route 4
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2-Chlorobenzoyl cyanide
Reactant of Route 5
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Reactant of Route 6
2-Chlorobenzoyl cyanide

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